molecular formula C4H3N3O3Si B1345665 Triisocyanato(methyl)silane CAS No. 5587-61-1

Triisocyanato(methyl)silane

Cat. No. B1345665
CAS RN: 5587-61-1
M. Wt: 169.17 g/mol
InChI Key: DFJSZWHUOKADCX-UHFFFAOYSA-N
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Description

Triisocyanato(methyl)silane is a chemical compound with the CAS Number: 5587-61-1 and a molecular weight of 169.17 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of Triisocyanato(methyl)silane has been investigated in several studies. For instance, one study explored the reaction of triisocyanato(methyl)silane with ammonia in diethyl ether, tetrahydrofuran, or pyridine . The product, isocyanato(methyl)silazane, was isolated as a white powder soluble in organic solvents after the removal of oligomers by reprecipitation .


Molecular Structure Analysis

The linear formula of Triisocyanato(methyl)silane is C4H3N3O3Si . The InChI code is 1S/C4H3N3O3Si/c1-11(5-2-8,6-3-9)7-4-10/h1H3 .


Physical And Chemical Properties Analysis

Triisocyanato(methyl)silane is a liquid at 20 degrees Celsius . It should be stored under inert gas and in a well-ventilated place . It is sensitive to moisture .

Safety And Hazards

Triisocyanato(methyl)silane is classified as a flammable liquid and vapor. It is toxic if swallowed or inhaled, and it causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Protective equipment should be worn when handling this substance .

Relevant Papers Several papers have been published on Triisocyanato(methyl)silane. For instance, one paper discusses the synthesis of polysilazane from isocyanato(methyl)silane . Another paper investigates the syntheses and properties of sila-functional oligosiloxanes .

properties

IUPAC Name

triisocyanato(methyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3Si/c1-11(5-2-8,6-3-9)7-4-10/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJSZWHUOKADCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](N=C=O)(N=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204464
Record name Silane, triisocyanotomethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triisocyanato(methyl)silane

CAS RN

5587-61-1
Record name Silane, triisocyanotomethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005587611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, triisocyanotomethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisocyanato(methyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triisocyanato(methyl)silane
Reactant of Route 2
Triisocyanato(methyl)silane
Reactant of Route 3
Triisocyanato(methyl)silane

Q & A

Q1: What is the role of triisocyanato(methyl)silane in synthesizing isocyanatooligosiloxanes?

A1: Triisocyanato(methyl)silane serves as a crucial starting material in the synthesis of 1,1,3,3-tetraisocyanato-1,3-dimethyldisiloxane. The research paper describes how the hydrolysis of triisocyanato(methyl)silane, followed by distillation, leads to the formation of 1,1,3,3-tetraisocyanato-1,3-dimethyldisiloxane in good yield []. This disiloxane is a key intermediate in producing various alkoxy-substituted isocyanatodimethyldisiloxanes.

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